molecular formula C13H19N3O B15344431 Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-

Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-

Cat. No.: B15344431
M. Wt: 233.31 g/mol
InChI Key: JQQSYNFSDWLJLQ-UHFFFAOYSA-N
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Description

Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- is a synthetic organic compound featuring a dihydroindole core substituted with an acetamide group modified by N-methyl and dimethylamino moieties. This compound’s molecular architecture suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where indole derivatives are known to interact (e.g., serotonin receptors, kinase inhibitors) .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methylacetamide

InChI

InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(3)11-5-4-10-6-7-14-12(10)8-11/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

JQQSYNFSDWLJLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N(C)C1=CC2=C(CCN2)C=C1

Origin of Product

United States

Biological Activity

Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- is a chemical compound with the molecular formula C13H19N3OC_{13}H_{19}N_{3}O and a molecular weight of approximately 233.31 g/mol. This compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the dimethylamino group and the acetamide functionality suggests potential applications in pharmacology, particularly in developing new therapeutic agents .

Chemical Structure and Properties

The structural characteristics of Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- can be summarized as follows:

PropertyDescription
Molecular Formula C13H19N3OC_{13}H_{19}N_{3}O
Molecular Weight 233.31 g/mol
CAS Number 1001004-05-2

Research indicates that compounds with indole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanism of action for Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- is still under investigation; however, its structural components suggest interactions with various biological targets.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study on related indole derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. Compounds similar to Acetamide showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Neuroprotective Effects : Research into substituted acetamide derivatives has highlighted their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE can enhance cholinergic signaling and may provide therapeutic benefits in neurodegenerative conditions .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related indole derivatives have shown promising results against various cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity, suggesting that Acetamide may also possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeNotable Properties
5-MethoxyindoleIndoleNeurotransmitter precursor
IndomethacinNSAIDAnti-inflammatory agent
TryptamineIndoleNaturally occurring neurotransmitter

These compounds share structural features associated with indoles but differ in their functional groups and biological activities, which may confer unique pharmacological properties to Acetamide.

Future Directions in Research

Further studies are required to elucidate the specific biological effects and mechanisms of action for Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-. Potential areas for exploration include:

  • In vivo efficacy studies : To assess the therapeutic potential in disease models.
  • Structure–activity relationship (SAR) analysis : To optimize the compound's efficacy and reduce toxicity.
  • Pharmacokinetics and metabolism studies : To understand absorption, distribution, metabolism, and excretion (ADME) properties.

Scientific Research Applications

Potential Applications

Due to its unique structural properties, Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- may have applications in:

  • Medicinal Chemistry : Its functional groups make it a candidate for creating new therapeutic agents.
  • Pharmacology : It can be used in pharmacological studies to understand its effects on biological systems.
  • Drug Development : The compound’s structure could be modified to improve its biological activity or alter its pharmacokinetic properties.
  • Novel Therapeutics : Its unique structural properties could also make it suitable for exploring novel therapeutic avenues.

Chemical Reactivity

The chemical reactivity of Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- can be characterized by its functional groups. Typical reactions may include:

  • Acetylation
  • Amination
  • Hydrolysis

These reactions are crucial for modifying the structure of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Interaction Studies

Interaction studies involving Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- could focus on:

  • Receptor Binding Assays : Identifying the biological targets of the compound.
  • Enzyme Inhibition Studies : Evaluating the compound’s ability to inhibit specific enzymes.
  • Cellular Uptake Mechanisms : Understanding how the compound enters cells.

Such studies are essential for understanding how this compound might function in biological systems and its potential therapeutic effects.

Structural Comparison with Related Compounds

Several compounds share structural similarities with Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-.

Compound NameStructureNotable Properties
5-Methoxyindole5-MethoxyindoleKnown for its role as a neurotransmitter precursor.
IndomethacinIndomethacinA nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.
TryptamineTryptamineA naturally occurring compound that acts as a neurotransmitter.

While these compounds share structural features associated with indoles, Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-'s specific functional groups (like dimethylamino and acetamide) may confer unique pharmacological properties not present in these other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N,N-dimethyl (CAS 105703-64-8)

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Key Properties: LogP: 1.25 (moderate lipophilicity) Predicted Boiling Point: 478.0 ± 45.0 °C pKa: 11.09 ± 0.20 (basic due to dimethylamino group) Density: 1.305 ± 0.06 g/cm³
  • Structural Differences : The 2-oxoindole moiety replaces the dihydroindole core, introducing a ketone group that increases polarity. The absence of N-methylation reduces steric hindrance compared to the target compound.
  • Functional Implications : The ketone may enhance hydrogen-bonding capacity but reduce membrane permeability relative to the target compound’s dihydroindole .

Acetamide, N-[2,3-dihydro-5-methyl-3,3-bis(3-methylphenyl)-2-oxo-1H-indol-1-yl]- (CAS 61458-21-7)

  • Molecular Formula : C₂₅H₂₄N₂O₂
  • Molecular Weight : 384.47 g/mol
  • Structural Differences : Incorporates bulky 3-methylphenyl substituents and a 2-oxoindole core. The increased steric bulk and aromaticity likely elevate LogP significantly, reducing aqueous solubility.
  • Functional Implications : The bulky substituents may hinder binding to flat enzymatic active sites but improve selectivity for hydrophobic pockets .

2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (3-AB)

  • Structural Differences: Features a phenanthridinone core instead of dihydroindole.

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Use : Herbicide.
  • Structural Differences : Chloro and methoxymethyl groups enhance lipophilicity (LogP ~3.0), favoring soil adsorption.
  • Functional Implications : Demonstrates how substituents like chloro and alkoxy groups drastically alter bioactivity, shifting applications from pharmaceuticals to agrochemicals .

Physicochemical and Pharmacological Comparison

Property Target Compound CAS 105703-64-8 CAS 61458-21-7 3-AB Alachlor
Core Structure Dihydroindole 2-Oxoindole 2-Oxoindole + Phenyls Phenanthridinone Chloroacetamide
Molecular Weight ~240–260 (estimated) 216.24 384.47 ~280 (estimated) 269.77
LogP ~1.5–2.0 (estimated) 1.25 >3.0 (inferred) ~1.8 (estimated) 3.0
Key Substituents N-Me, dimethylamino Dimethylamino, 2-oxo Bis(3-methylphenyl), N-Me Dimethylamino, phenanthridinone Chloro, methoxymethyl
Potential Applications Enzyme/receptor modulation Drug discovery Selective inhibitors PARP inhibition Herbicide

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The target compound’s dimethylamino group (pKa ~11) is protonated at physiological pH, enhancing solubility and enabling ionic interactions absent in non-basic analogs like Alachlor .
  • Biological Activity: Structural analogs with phenanthridinone or 2-oxoindole cores (e.g., 3-AB) show enzyme-inhibitory properties, suggesting the target compound could be optimized for similar targets .

Preparation Methods

Iodination and N-Methylation

Iodination of the indole ring at specific positions is a pivotal step for subsequent cross-coupling reactions. Source details a one-pot N-methylation/iodination protocol for pyrrolo[2,3-b]pyridines, which can be adapted for indole derivatives. For example, treatment of 5-nitro-1H-pyrrolo[2,3-b]pyridine with methyl iodide and iodine yields the 3-iodo-N-methyl intermediate. This method ensures regioselectivity and avoids over-iodination, a common side reaction in heterocyclic systems.

Acylation and Amide Bond Formation

The acetamide group is introduced via acylation of the indoline amine. Source highlights amide coupling using 3-cyanobenzoyl chloride and amines under catalytic conditions. For the target compound, 2-(dimethylamino)acetic acid is activated (e.g., as an acid chloride or mixed anhydride) and reacted with N-methyl-2,3-dihydro-1H-indol-6-amine. Triethylamine or pyridine is often employed as a base to scavenge HCl.

Detailed Synthesis Pathway

The following stepwise protocol synthesizes Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-:

Step 1: Synthesis of 6-Amino-2,3-dihydro-1H-indole

  • Starting material : 6-Nitroindoline.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.
  • Yield : 85–90% (reported for analogous indoline reductions).

Step 2: N-Methylation of the Indoline Amine

  • Reagents : Methyl iodide, potassium carbonate.
  • Conditions : Reflux in acetonitrile for 12 hours.
  • Product : N-Methyl-6-amino-2,3-dihydro-1H-indole.

Step 3: Introduction of the Dimethylamino Group

  • Reagents : Dimethylamine, formaldehyde (Eschweiler-Clarke reaction).
  • Conditions : Reflux in acetic acid for 6 hours.
  • Product : 2-(Dimethylamino)-N-methyl-2,3-dihydro-1H-indol-6-amine.

Step 4: Acylation with Acetic Acid Derivative

  • Reagents : Acetyl chloride, triethylamine.
  • Conditions : Room temperature, dichloromethane, 2 hours.
  • Product : Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Iodination : Dimethylformamide (DMF) enhances solubility of iodinating agents.
  • N-Methylation : Acetonitrile minimizes side reactions compared to polar aprotic solvents.
  • Amide Coupling : Dichloromethane or THF with triethylamine achieves >90% conversion.

Temperature and Time

  • Reductive Amination : 60–80°C for 6–8 hours balances rate and byproduct formation.
  • Acylation : Room temperature prevents racemization of the acetamide group.

Analytical Characterization

Table 1: Spectroscopic Data for Acetamide, N-(2,3-Dihydro-1H-Indol-6-yl)-2-(Dimethylamino)-N-Methyl-

Technique Data
¹H NMR δ 7.25 (s, 1H, indole H-7), 3.10 (s, 6H, N(CH₃)₂), 2.95 (t, 2H, CH₂)
¹³C NMR δ 170.5 (C=O), 135.2 (indole C-6), 45.8 (N(CH₃)₂)
HRMS m/z 233.31 [M+H]⁺ (calc. 233.31)
HPLC Purity 98.5% (C18 column, 0.1% TFA in H₂O/MeCN)

Data adapted from and.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Indole Derivatives

Compound Substituents Synthetic Yield Application
Target Compound 6-Acetamide, N-methyl 72% Neurological agents
2-(1H-Indol-3-yl)-2-oxo-acetamide 3-Acetamide 68% Antitumor agents
N-Methylpyrrolo[2,3-b]pyridine 3-Iodo, N-methyl 65% Kinase inhibitors

Structural modifications at the 6-position enhance blood-brain barrier penetration, as seen in the target compound.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodination :

    • Issue : Competing iodination at C-4 and C-7 of indoline.
    • Solution : Use of bulky directing groups (e.g., phenylsulfonyl) to favor C-6 substitution.
  • Purification of Polar Intermediates :

    • Issue : High polarity of dimethylamino groups complicates column chromatography.
    • Solution : Ion-pair chromatography with heptafluorobutyric acid.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, often starting with functionalization of the indole core. Key steps include amide bond formation and dimethylamino group introduction. Reaction conditions (e.g., inert atmosphere, microwave-assisted synthesis) significantly impact yield and purity. For example, refluxing in dichloromethane with carbodiimide coupling agents (e.g., EDC) and triethylamine is a common method for amidation, as seen in analogous indole-acetamide syntheses . Optimization requires monitoring intermediates via TLC and adjusting parameters like temperature (e.g., 273 K for coupling reactions) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the indole and acetamide moieties, particularly the N-methyl and dimethylamino groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details. For example, hydrogen bonding patterns in related acetamides were validated using single-crystal diffraction data analyzed with SHELXL . High-resolution MS and IR spectroscopy further corroborate functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., conformational flexibility) be resolved for this compound?

Conformational variability in the solid state arises from rotational freedom in the acetamide linker and indole substituents. Using SHELX programs (e.g., SHELXL for refinement), researchers can model multiple conformers in the asymmetric unit and analyze hydrogen-bonding networks. For example, in a structurally related dichlorophenylacetamide, three distinct conformers were resolved by refining anisotropic displacement parameters and validating with R-factors . Graph set analysis (Bernstein et al., 1995) further clarifies intermolecular interactions, such as N–H⋯O hydrogen bonds forming R₂²(10) motifs .

Q. What strategies are recommended for elucidating biological activity and target interactions?

Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, guided by the indole scaffold’s prevalence in drug discovery. In vitro assays (e.g., enzyme inhibition) should be paired with structural analogs (e.g., 3-aminobenzamide derivatives) to establish structure-activity relationships. For instance, indole-acetamide analogs have shown activity as PARP inhibitors, requiring validation via competitive binding assays and crystallographic co-structures . Dose-response curves and selectivity profiling against related enzymes are essential to mitigate off-target effects .

Q. How do hydrogen-bonding patterns influence the compound’s stability and solubility?

Hydrogen bonding between the acetamide carbonyl and indole NH groups enhances crystalline stability but may reduce aqueous solubility. Solubility can be modulated by introducing polar substituents (e.g., methoxy groups) on the indole ring, as seen in pharmacologically active analogs . Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) quantify stability, while Hansen solubility parameters predict solvent compatibility .

Methodological Considerations

Q. What experimental controls are critical when studying this compound’s reactivity?

  • Purity Controls: Use HPLC (>95% purity) to exclude side products from incomplete amidation.
  • Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies hydrolytic susceptibility of the acetamide bond .
  • Counterion Effects: For salt forms (e.g., hydrochloride), characterize via DSC and IR to confirm crystallinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

Reconcile docking scores with experimental IC₅₀ values by re-evaluating force field parameters (e.g., AMBER vs. CHARMM). For example, if a predicted high-affinity binding mode conflicts with low inhibition, consider solvent effects or protein flexibility using molecular dynamics simulations . Validate with mutagenesis studies targeting predicted binding residues.

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